molecular formula C23H22FN3OS B3005722 2-(4-Butoxyphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine CAS No. 1223818-48-1

2-(4-Butoxyphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine

カタログ番号: B3005722
CAS番号: 1223818-48-1
分子量: 407.51
InChIキー: CJMMWHHWEBOHOP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Butoxyphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core. The structure includes a 4-butoxyphenyl group at position 2 and a (3-fluorobenzyl)thio moiety at position 3.

特性

IUPAC Name

2-(4-butoxyphenyl)-4-[(3-fluorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3OS/c1-2-3-13-28-20-9-7-18(8-10-20)21-15-22-23(25-11-12-27(22)26-21)29-16-17-5-4-6-19(24)14-17/h4-12,14-15H,2-3,13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMMWHHWEBOHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2-(4-Butoxyphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine (CAS Number: 1223818-48-1) is a novel compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C23H22FN3OS
  • Molecular Weight : 407.5 g/mol
  • Structure : The compound features a pyrazolo[1,5-a]pyrazine core substituted with a butoxyphenyl and a fluorobenzyl thio group.

The biological activity of pyrazolo compounds often involves interactions with various biological targets, including enzymes and receptors. Pyrazolo derivatives have been noted for their ability to act as inhibitors of protein kinases, which are crucial in cell signaling pathways associated with cancer and other diseases.

Key Mechanisms:

  • Protein Kinase Inhibition : Many pyrazolo compounds exhibit inhibitory effects on kinases such as Abl and CDK2, which are implicated in cell proliferation and survival.
  • Anticancer Activity : Research indicates that compounds similar to this compound may induce apoptosis in cancer cells, particularly in leukemia and breast cancer cell lines.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activities of pyrazolo derivatives. Below is a summary of findings related to the compound .

Table 1: Summary of Biological Activity Studies

Study ReferenceCell Line TestedActivity ObservedIC50 (µM)Comments
MCF-7 (Breast Cancer)No significant cytotoxicity observedN/ALack of NH group may affect binding
K562 (Leukemia)No significant kinase inhibitionN/ASimilar structure exhibited activity in other derivatives
Various Cancer LinesBroad spectrum of activities reported for related pyrazole compoundsN/APotential for further development

Case Study 1: Anticancer Activity

In a study evaluating new acyclonucleosides related to pyrazolo compounds, none demonstrated significant cytotoxicity against MCF-7 or K562 cell lines within the tested concentration range. This suggests that while the compound has structural similarities to other active pyrazoles, its specific substitutions may limit its efficacy against these cancer types .

Case Study 2: Inhibition of Protein Kinases

Research into related pyrazolo compounds has shown that specific structural features can enhance or inhibit kinase activity. For instance, compounds lacking an NH group between the heterocyclic core and phenyl ring failed to inhibit Abl kinase effectively. This highlights the importance of molecular structure in determining biological activity .

類似化合物との比較

Comparison with Similar Compounds

The compound’s activity and physicochemical properties can be contextualized by comparing it to structurally related derivatives. Below is an analysis of key analogs:

Structural Analogues with Pyrazolo[1,5-a]pyrazine Core

Compound Name Substituents (Position 2) Substituents (Position 4) Molecular Weight Key Findings
2-(4-Butoxyphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine 4-Butoxyphenyl (3-Fluorobenzyl)thio 419.5 (C₂₄H₂₅N₃O₂S) Hypothesized optimal TLR7 antagonism due to C4 alkyl chain ; fluorine enhances binding specificity .
4-[(3-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine 4-Isopropylphenyl (3-Fluorobenzyl)thio 377.5 (C₂₂H₂₀FN₃S) Reduced lipophilicity vs. butoxy derivative; isopropyl group may limit membrane penetration .
2-(2,4-Dimethylphenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine 2,4-Dimethylphenyl [3-(Trifluoromethyl)benzyl]thio 413.5 (C₂₂H₁₈F₃N₃S) Trifluoromethyl group increases electronegativity and steric bulk, potentially improving target affinity but reducing solubility .
2-(4-Methoxyphenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine 4-Methoxyphenyl (3-Methoxybenzyl)thio 405.4 (C₂₂H₂₀N₃O₂S) Shorter alkoxy chain (methoxy vs. butoxy) may decrease TLR7 antagonistic activity based on chain-length dependency .

Activity Comparison with Pyrazolo[1,5-a]quinoxaline Derivatives

Pyrazolo[1,5-a]quinoxaline derivatives (e.g., IC₅₀ = 8.2–10 µM for TLR7 inhibition) share structural similarities, such as hydrophobic alkyl chains and heterocyclic cores. Key differences include:

  • Core structure: Quinoxaline vs. pyrazine. Quinoxaline’s extended π-system may enhance binding to TLR7’s hydrophobic pocket .
  • Substituent effects: Butoxy chains in pyrazolo[1,5-a]pyrazine derivatives mimic the optimal C4–C5 alkyl length observed in quinoxaline-based antagonists, suggesting comparable potency .

Electronic and Steric Effects of Substituents

  • Fluorine vs. Trifluoromethyl : The 3-fluorobenzylthio group in the target compound balances electronegativity and steric bulk, whereas trifluoromethyl (in ) may overly hinder binding .
  • Alkoxy chain length : Butoxy (C4) maximizes antagonistic activity compared to shorter (methoxy) or bulkier (isopropyl) groups, as seen in TLR7 antagonists .

Selectivity Profiling

  • Piperazine-containing analogs (e.g., ) demonstrate adenosine A2a receptor binding, highlighting the role of nitrogen-rich substituents in diversifying target profiles .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。